

physicochemical properties of 1-benzyl-1H-pyrazol-3-amine

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Compound of Interest

Compound Name: **1-benzyl-1H-pyrazol-3-amine**

Cat. No.: **B1270706**

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An In-depth Technical Guide on the Physicochemical Properties of **1-benzyl-1H-pyrazol-3-amine**

This technical guide provides a comprehensive overview of the core physicochemical properties of **1-benzyl-1H-pyrazol-3-amine**, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental methodologies, and includes visualizations of associated biological pathways and experimental workflows.

Core Physicochemical Properties

1-benzyl-1H-pyrazol-3-amine is a heterocyclic building block with the chemical formula $C_{10}H_{11}N_3$.^{[1][2]} Its molecular structure consists of a pyrazole ring substituted with an amino group and a benzyl group. This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents.^[3] Notably, derivatives of 1-benzyl-1H-pyrazole have been investigated as potent inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase, a key player in necroptosis.^[4]

Data Summary

The following table summarizes the key physicochemical properties of **1-benzyl-1H-pyrazol-3-amine**. It is important to note that some of the data presented are computationally predicted values.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₁ N ₃	[1] [2]
Molecular Weight	173.21 g/mol	[1]
CAS Number	21377-09-3	[1]
Appearance	Solid	[2]
Melting Point	103.26 °C	Predicted by EPI Suite [5]
Boiling Point	318.98 °C	Predicted by EPI Suite [5]
Water Solubility	479.33 mg/L	Predicted by EPA T.E.S.T. [5]
Flash Point	159.63 °C	Predicted by EPA T.E.S.T. [5]
Density	1.18 g/cm ³	Predicted by EPA T.E.S.T. [5]
SMILES	NC1=NN(CC2=CC=CC=C2)C =C1	
InChI	1S/C10H11N3/c11-10-6-7- 13(12-10)8-9-4-2-1-3-5-9/h1- 7H,8H2,(H2,11,12)	[2]
InChI Key	VSUXHXCLAWFAJR- UHFFFAOYSA-N	[2]

Experimental Protocols

The determination of physicochemical properties is crucial for chemical identification and safety.[\[6\]](#)[\[7\]](#) The following are generalized experimental protocols for measuring key properties.

Melting Point Determination

The melting point is the temperature at which a solid transitions into a liquid.[\[6\]](#)

- Sample Preparation: A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube.

- Apparatus: A melting point apparatus, such as a Vernier Melt Station or a similar device, is used.[6]
- Heating: The capillary tube is placed in the heating block of the apparatus. The sample is heated at a controlled rate.
- Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[8]

Boiling Point Determination (Simple Distillation)

The boiling point is the temperature at which a liquid's vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor.[6]

- Apparatus Setup: A simple distillation apparatus is assembled, typically consisting of a round-bottom flask, a distillation head, a condenser, a receiving flask, and a thermometer. The setup should be placed in a fume hood.[6]
- Procedure: The liquid sample is placed in the round-bottom flask with boiling chips. The liquid is heated, and the vapor rises.[6]
- Measurement: The thermometer bulb is positioned so that it measures the temperature of the vapor that is distilling. The temperature is recorded when it stabilizes during the distillation process. This stable temperature is the boiling point.[6]

Solubility Determination

Solubility refers to the ability of a solute to dissolve in a solvent.[7]

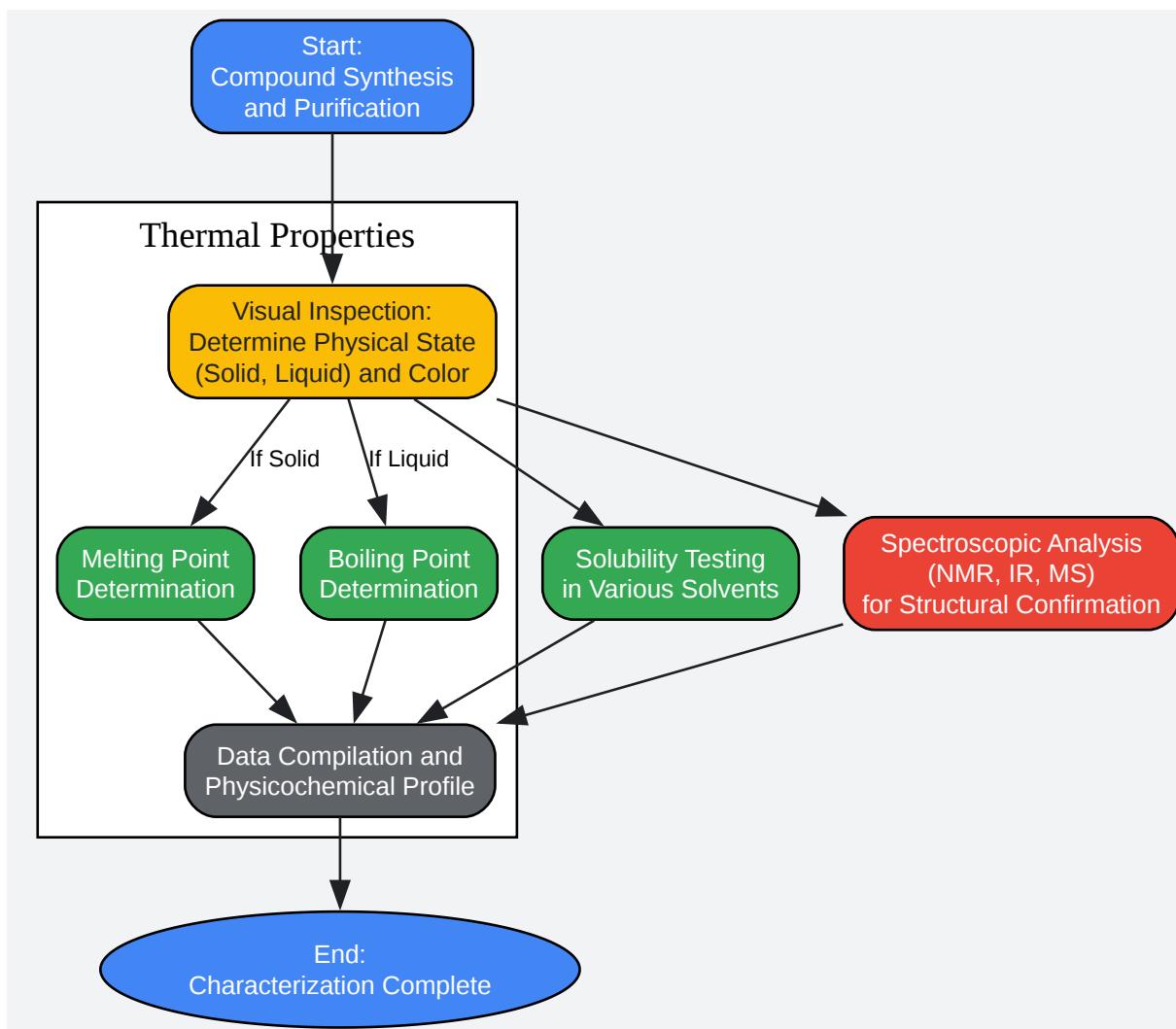
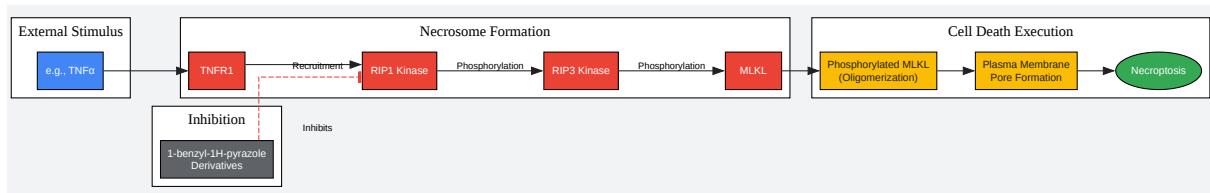
- Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, hexane, toluene, ethyl acetate) are selected.[8]
- Procedure: A small, measured amount of the solute (**1-benzyl-1H-pyrazol-3-amine**) is added to a known volume of a solvent in a test tube.
- Observation: The mixture is agitated, and observations are made to determine if the solute dissolves completely. The process can be repeated with increasing amounts of solute to

determine the saturation point. Solubility is often qualitatively described (e.g., soluble, partially soluble, insoluble) or quantitatively measured (e.g., in mg/mL).

Visualizations

Signaling Pathway

Derivatives of 1-benzyl-1H-pyrazole act as inhibitors of RIP1 kinase, a critical enzyme in the necroptosis pathway. Necroptosis is a form of programmed cell death implicated in various diseases.^[4] The diagram below illustrates a simplified view of this pathway.



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